2,2-Difluoro-1,3-benzodioxole-5-acetamide
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Overview
Description
2,2-Difluoro-1,3-benzodioxole-5-acetamide is a fluorinated organic compound that belongs to the benzodioxole family. This compound is characterized by the presence of two fluorine atoms and an acetamide group attached to a benzodioxole ring. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-1,3-benzodioxole-5-acetamide typically involves the reaction of 2,2-difluoro-1,3-benzodioxole with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and high throughput. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-1,3-benzodioxole-5-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
2,2-Difluoro-1,3-benzodioxole-5-acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1,3-benzodioxole-5-acetamide involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its stability and bioavailability, making it effective in inhibiting certain enzymes or interacting with biological receptors. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid
- 5-Bromo-2,2-difluoro-1,3-benzodioxole
- 2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde
Comparison: Compared to these similar compounds, 2,2-Difluoro-1,3-benzodioxole-5-acetamide is unique due to its acetamide group, which imparts distinct chemical and biological properties. The presence of the acetamide group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific research and industrial applications .
Properties
IUPAC Name |
2-(2,2-difluoro-1,3-benzodioxol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO3/c10-9(11)14-6-2-1-5(4-8(12)13)3-7(6)15-9/h1-3H,4H2,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLIKMNSVCZIKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CC(=O)N)OC(O2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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